Cas no 926237-30-1 (4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid)

4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid 化学的及び物理的性質
名前と識別子
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- 4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid
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- インチ: 1S/C16H11FN2O2/c17-13-5-1-11(2-6-13)15-9-10-18-19(15)14-7-3-12(4-8-14)16(20)21/h1-10H,(H,20,21)
- InChIKey: QSVBYSXSSQFFRN-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1=CC=NN1C1C=CC(C(=O)O)=CC=1
4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-53751-0.25g |
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |
926237-30-1 | 95.0% | 0.25g |
$188.0 | 2025-02-19 | |
Enamine | EN300-53751-2.5g |
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |
926237-30-1 | 95.0% | 2.5g |
$923.0 | 2025-02-19 | |
Enamine | EN300-53751-10.0g |
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |
926237-30-1 | 95.0% | 10.0g |
$2024.0 | 2025-02-19 | |
TRC | F591863-250mg |
4-[5-(4-Fluorophenyl)-1H-pyrazol-1-yl]benzoic Acid |
926237-30-1 | 250mg |
$ 365.00 | 2022-06-04 | ||
Enamine | EN300-53751-1.0g |
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |
926237-30-1 | 95.0% | 1.0g |
$470.0 | 2025-02-19 | |
Enamine | EN300-53751-0.05g |
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |
926237-30-1 | 95.0% | 0.05g |
$88.0 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1715916-1g |
4-[5-(4-Fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |
926237-30-1 | 98% | 1g |
¥3225.00 | 2024-04-25 | |
1PlusChem | 1P019XHO-50mg |
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |
926237-30-1 | 95% | 50mg |
$133.00 | 2025-03-04 | |
Aaron | AR019XQ0-10g |
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |
926237-30-1 | 95% | 10g |
$2808.00 | 2024-07-18 | |
1PlusChem | 1P019XHO-10g |
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid |
926237-30-1 | 95% | 10g |
$2564.00 | 2024-04-20 |
4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acidに関する追加情報
4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid: A Comprehensive Overview
The compound with CAS No. 926237-30-1, known as 4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a benzoic acid moiety with a pyrazole ring substituted with a fluorophenyl group. The integration of these functional groups imparts the molecule with intriguing chemical and biological properties, making it a subject of extensive research.
Recent studies have highlighted the potential of 4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid in drug discovery, particularly in the development of novel therapeutic agents. The fluorophenyl group is known to enhance the lipophilicity of the molecule, which can improve its bioavailability and pharmacokinetic properties. This feature makes it an attractive candidate for targeting various diseases, including cancer and inflammatory conditions. Researchers have explored its ability to modulate key cellular pathways, such as those involving kinases and receptors, which are often dysregulated in pathological states.
In addition to its pharmacological applications, 4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid has also been investigated for its role in materials science. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, contributes to the molecule's stability and electronic properties. These characteristics make it a promising candidate for use in advanced materials such as organic semiconductors and sensors. Recent advancements in nanotechnology have further expanded its potential applications in this domain.
The synthesis of 4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by substitution reactions to introduce the fluorophenyl group and the benzoic acid moiety. The optimization of these steps is critical to achieving high yields and ensuring the purity of the final product. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic methods, to streamline the production process and enhance efficiency.
From an analytical standpoint, 4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have provided valuable insights into its molecular structure and stability under different conditions. Furthermore, computational chemistry methods have been employed to predict its electronic properties and reactivity, aiding in the design of new derivatives with enhanced functionality.
One of the most exciting developments involving this compound is its potential use in imaging technologies. The fluorophenyl group exhibits strong fluorescence under certain conditions, which can be leveraged for applications in bioimaging and diagnostics. Researchers have demonstrated that 4-5-(4-Fluorophenyl)-1H-pyrazol-1-y
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